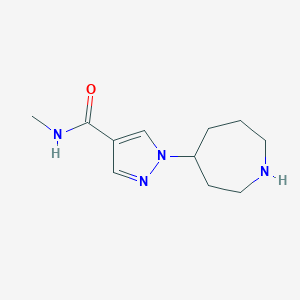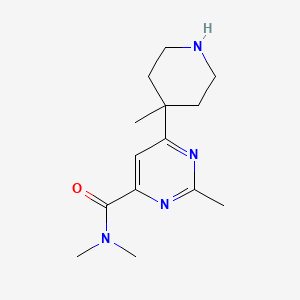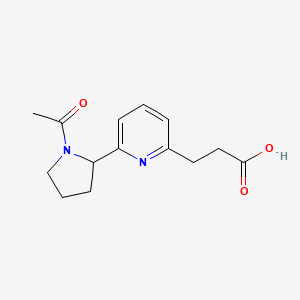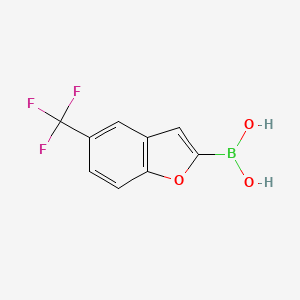
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Übersicht
Beschreibung
“(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BF3O3 . It has a molecular weight of 229.95 g/mol . This compound is a boronic acid derivative, which are known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position . The planarity of the oxygen-boron-oxygen motif in the boronic acid group plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Boronic acids, including this compound, are known to undergo a variety of chemical reactions. For instance, they can form spiroboronates with diols, which may result in antimicrobial activity . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis
This compound has a relatively high acidity, which is thought to enhance its binding to diols . It also has a topological polar surface area of 53.6 Ų . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
(1) Applications in Suzuki-Miyaura Coupling Reactions A pivotal application of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is found in Suzuki-Miyaura coupling reactions. These reactions are integral in creating a wide range of organic compounds. Notably, a study elaborated on a novel palladium precatalyst that facilitates fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids, such as 2-furan, 2-thiophene, and 2-pyrroleboronic acids, including their analogs (Kinzel, Zhang, & Buchwald, 2010). Furthermore, palladium-catalyzed tandem reactions of yne-propargylic carbonates with boronic acids, including 2-furyl boronic acid and 2-thiopheneboronic acid, followed by electrocyclization, have led to the creation of fused ring aromatic products like benzofuran and benzothiophene derivatives (Wang, Tong, Cheng, & Zhang, 2004).
(2) Role in Synthesis of Benzofurans The synthesis of benzofurans is another significant application. For instance, the Lewis acidic nature of boron trichloride (BCl3) has been utilized for the synthesis of highly substituted benzofurans via dehydrative cyclization, showcasing a regioselective approach in this synthesis (Kim, Lee, & Lee, 2008). Additionally, direct access to 3-trifluoromethyl-substituted benzofuranols has been achieved, leading to the production of trifluoromethyl-substituted benzofurans (Morandi & Carreira, 2011).
(3) Applications in Catalysis The compound has also found applications in catalysis. Specifically, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in accelerating the amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
(4) Fluorescent Sensing Applications Benzofuran-2-boronic acid has been employed as a fluorescent sensor for the detection of Pd2+. Its ability to rapidly convert to a highly fluorescent derivative upon interaction with Pd2+ under basic conditions at room temperature has been a notable application, indicating its potential in developing high-throughput measurement assays for Pd2+ (Higashi, Kishikawa, Ohyama, & Kuroda, 2017).
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJDJWOEYUSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)
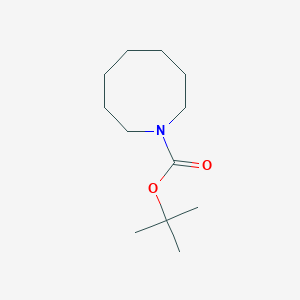
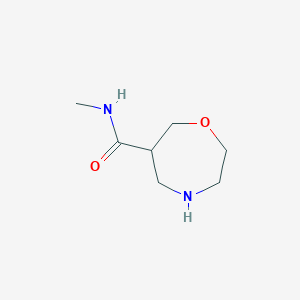
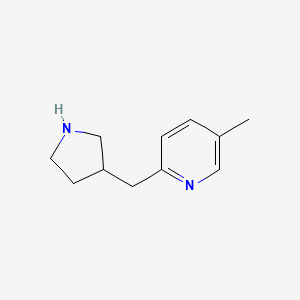
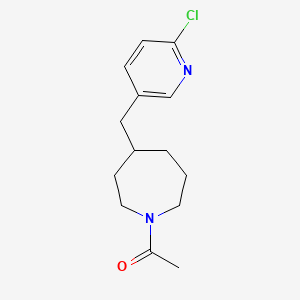
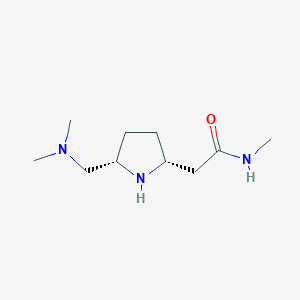
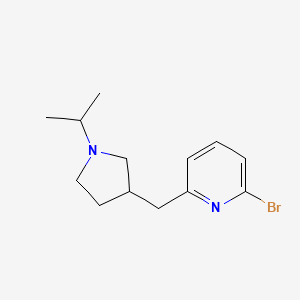
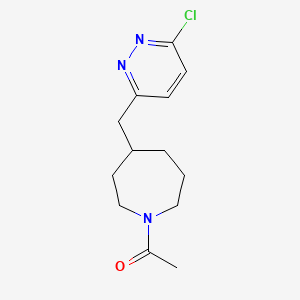
![3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine](/img/structure/B1401197.png)
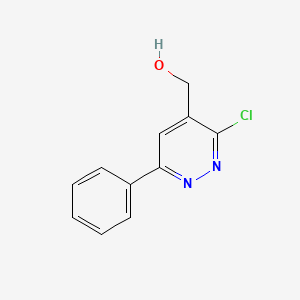
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
